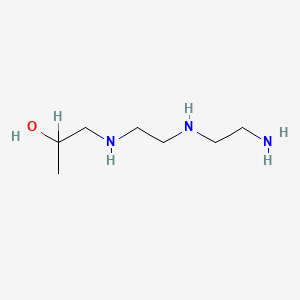
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride: is a chemical compound with the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 1-methyl-6-nitroindole with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and maintaining stringent safety protocols due to the reactive nature of oxalyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the acyl chloride group in the presence of a base like pyridine.
Major Products Formed:
Substitution Reactions: Products include amides or esters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Indole Derivatives: This compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: Indole derivatives, including those synthesized from 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride, have shown potential in the treatment of cancer, microbial infections, and other disorders.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride is primarily related to its ability to act as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction, leading to the formation of amino derivatives that can interact with biological targets .
Comparaison Avec Des Composés Similaires
1-Methyl-6-nitroindole: Similar structure but lacks the acyl chloride group.
1-Methylindole-3-acetyl chloride: Similar structure but lacks the nitro group.
Uniqueness:
Propriétés
Formule moléculaire |
C11H7ClN2O4 |
|---|---|
Poids moléculaire |
266.64 g/mol |
Nom IUPAC |
2-(1-methyl-6-nitroindol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C11H7ClN2O4/c1-13-5-8(10(15)11(12)16)7-3-2-6(14(17)18)4-9(7)13/h2-5H,1H3 |
Clé InChI |
VTERTDXYBJGLGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)



![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)







![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
